1,4,6-Trichlorodibenzofuran
Overview
Description
1,4,6-Trichlorodibenzofuran is a member of the chlorinated dibenzofurans family, which are organic compounds containing chlorine atoms attached to the carbon atoms of the parent dibenzofuran molecule . These compounds are known for their environmental persistence and potential toxic effects. This compound is not deliberately produced by industry but is often found as an impurity in products and processes involving chlorinated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trichlorodibenzofuran typically involves the chlorination of dibenzofuran under controlled conditions. The reaction can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired chlorination pattern .
Industrial Production Methods
Industrial production of this compound is not common due to its classification as an environmental pollutant. it can be produced inadvertently during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and certain pesticides .
Chemical Reactions Analysis
Types of Reactions
1,4,6-Trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated dibenzofuran quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various chlorinated dibenzofurans and their derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4,6-Trichlorodibenzofuran has been studied for its interactions with biological systems, particularly its binding to the aryl hydrocarbon receptor (AhR). This interaction can lead to the activation of various genes involved in xenobiotic metabolism . The compound has also been used in research to study its toxicological effects and its role as an environmental pollutant .
Mechanism of Action
The primary mechanism of action of 1,4,6-Trichlorodibenzofuran involves its binding to the aryl hydrocarbon receptor (AhR). This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region, leading to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes . These enzymes play a crucial role in the metabolism and detoxification of various xenobiotic compounds.
Comparison with Similar Compounds
1,4,6-Trichlorodibenzofuran is part of the polychlorinated dibenzofurans (PCDFs) family, which includes 135 individual compounds with varying degrees of chlorination . Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzofuran: Another chlorinated dibenzofuran with similar properties.
1,3,6,8-Tetrachlorodibenzofuran: Exhibits similar toxicological effects and environmental behavior.
This compound is unique in its specific chlorination pattern, which influences its chemical reactivity and biological interactions .
Properties
IUPAC Name |
1,4,6-trichlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-7-4-5-9(15)12-10(7)6-2-1-3-8(14)11(6)16-12/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQRWSUJOURTHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(C=CC(=C23)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232089 | |
Record name | 1,4,6-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82911-60-2 | |
Record name | 1,4,6-Trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,6-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,6-TRICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8WEY5278O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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